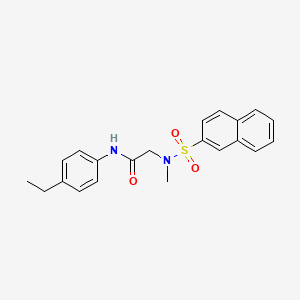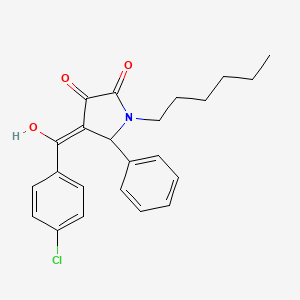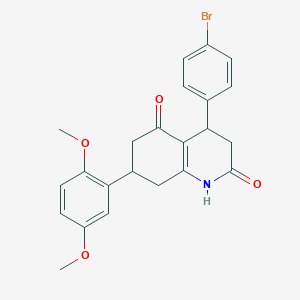![molecular formula C19H20N2O3 B4787394 4-methoxy-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B4787394.png)
4-methoxy-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide
Descripción general
Descripción
4-methoxy-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with pyrrolidine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also reduce the need for manual intervention and increase the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-hydroxy-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide.
Reduction: 4-methoxy-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzyl alcohol.
Substitution: 4-halogen-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
4-methoxy-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby reducing the progression of the disease .
Comparación Con Compuestos Similares
Similar Compounds
4-methoxy-N-(piperidine-1-carbonothioyl)benzamide: Similar structure but contains a piperidine ring instead of a pyrrolidine ring.
4-methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide: Similar structure but contains a carbothioyl group instead of a carbonyl group.
4-[(4-methyl-1-piperazinyl)methyl]-N-[4-(3-pyridin-3-yl)phenyl]benzamide: Contains a piperazine ring and a pyridine ring, making it structurally different but functionally similar.
Uniqueness
4-methoxy-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-methoxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-10-6-14(7-11-17)18(22)20-16-8-4-15(5-9-16)19(23)21-12-2-3-13-21/h4-11H,2-3,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNLJXBHCUUNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4787316.png)
![ethyl 4-({[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B4787318.png)
![N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4787327.png)



![N-(tert-butyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4787343.png)
![N-(4-METHYLPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4787348.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-3,4-dimethoxybenzamide](/img/structure/B4787353.png)
![METHYL 3-({[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4787361.png)
![1-(2-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]METHANESULFONAMIDE](/img/structure/B4787368.png)
![METHYL 2-{[(4-BROMO-2-ETHYLANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B4787383.png)

![2-[4-(3-Bromophenoxy)butylsulfanyl]pyrimidine](/img/structure/B4787408.png)
